molecular formula C16H14FN3O B1666628 Afloqualone CAS No. 56287-74-2

Afloqualone

Cat. No. B1666628
CAS RN: 56287-74-2
M. Wt: 283.3 g/mol
InChI Key: VDOSWXIDETXFET-UHFFFAOYSA-N
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Description

Afloqualone (Arofuto) is a quinazolinone family GABAergic drug and is an analogue of methaqualone developed in the 1970s . It is used for conditions like muscle hypertonia and spastic paralysis .


Synthesis Analysis

Afloqualone is a quinazoline family GABAergic drug and is an analog of methaqualone developed in 1976 . It has sedative and muscle-relaxant effects resulting from its agonist activity at the β-subtype of the GABAA receptors .


Molecular Structure Analysis

The molecular formula of Afloqualone is C16H14FN3O . It has a molecular weight of 283.31 . The structure of Afloqualone includes a quinazolinone ring, which is a part of many pharmaceuticals .


Chemical Reactions Analysis

The metabolic process of Afloqualone includes acetylation of the aromatic amino group, followed by hydroxylation at the methyl carbon of either the acetyl or 2-Methyl residue and direct conjugation of Afloqualone with glucuronic acid at the aromatic amino group .


Physical And Chemical Properties Analysis

Afloqualone has a molecular weight of 283.30 g/mol and a molecular formula of C16H14FN3O . It has a density of 1.3±0.1 g/cm3, a boiling point of 492.5±55.0 °C at 760 mmHg, and a vapour pressure of 0.0±1.2 mmHg at 25°C .

Scientific Research Applications

  • Metabolism in Humans and Animals : Afloqualone (AFQ) undergoes a process called N-glucuronidation, primarily in the liver and intestine. This process is significant in humans, with enzymes UGT1A4 and UGT1A3 playing a crucial role. However, notable species differences exist in the metabolism of AFQ, as seen in studies comparing human liver microsomes with those of rats, dogs, and monkeys (Kaji & Kume, 2005).

  • Accidental Intoxication in Animals : In a study involving two dogs that accidentally ingested afloqualone tablets, symptoms like vomiting, respiratory depression, seizures, and hematuria were observed. Despite treatment with various medications, including fluid diuresis and propofol, the seizures were not effectively controlled by flumazenil. This suggests afloqualone's potential for causing severe adverse effects in accidental exposures (Ahn et al., 2017).

  • Allergic Reactions in Humans : Studies have reported allergic reactions to afloqualone, including laryngeal edema and hypotension. These allergic reactions might be mediated by non-immunoglobulin E responses. The findings highlight the need for caution in prescribing afloqualone, especially in patients with a history of allergies (Hur et al., 2012).

  • Pharmacokinetic Studies : The quantification of afloqualone in human plasma was achieved using liquid chromatography/tandem mass spectrometry. This method is critical for pharmacokinetic studies, helping to understand how afloqualone is absorbed, distributed, metabolized, and excreted in humans (Yun et al., 2007).

  • Chemical Synthesis and Applications : The synthesis of quinazolinone derivatives, which include afloqualone, has been studied due to their various biological activities. These compounds are key in pharmaceuticals for their muscle-relaxant, antihypertensive, and various other therapeutic properties (Tekale et al., 2018).

  • Chiral Analysis of Quinazolinones : A study described a phosphoric acid promoted enantioselective NMR analysis of atropisomeric quinazolinones, including afloqualone. This analysis is important for determining the optical purity of these compounds, which is crucial in drug development and quality control (Wu et al., 2018).

Safety And Hazards

Afloqualone is toxic and can cause moderate to severe irritation to the skin and eyes . It should only be handled by personnel trained and familiar with handling potent active pharmaceutical ingredients .

properties

IUPAC Name

6-amino-2-(fluoromethyl)-3-(2-methylphenyl)quinazolin-4-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H14FN3O/c1-10-4-2-3-5-14(10)20-15(9-17)19-13-7-6-11(18)8-12(13)16(20)21/h2-8H,9,18H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VDOSWXIDETXFET-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=CC=C1N2C(=NC3=C(C2=O)C=C(C=C3)N)CF
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H14FN3O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID5022562
Record name Afloqualone
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID5022562
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

283.30 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Afloqualone

CAS RN

56287-74-2
Record name Afloqualone
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=56287-74-2
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Afloqualone [INN:JAN]
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0056287742
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Afloqualone
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID5022562
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name AFLOQUALONE
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/CO4U2C8ORZ
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Synthesis routes and methods I

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Synthesis routes and methods II

Procedure details

A mixture of 2.0 g(0.064 mol) of 2-fluoromethyl-3-(o-tolyl)-6-nitro-4(3H)-quinazolinone, 0.2 g of 5 % palladium-carbon and 100 ml of acetic acid is shaken for 30 minutes in hydrogen gas. The initial pressure of hydrogen gas is adjusted to 46 lb and the mixture is heated with an infrared lamp during the reaction. After 30 minutes of said reaction, the pressure of hydrogen gas decreases to 6 lb. After the mixture is cooled, said mixture is filtered to remove the catalyst. The filtrate is evaporated to remove acetic acid, and the residue is dissolved in chloroform. The chloroform solution is washed with 5 % aqueous sodium hydroxide and water, successively. Then, the solution is dried and evaporated to remove solvent. The oily residue thus obtained is dissolved in 2 ml of chloroform, and the chloroform solution is passed through a column of 200 g of silica gel. The silical gel column is eluted with ethyl acetate-benzene(1 : 1). Then, the eluate is evaporated to remove solvent. The crude crystal obtained is washed with isopropylether and recrystallized from isopropanol. 0.95 g of 2-fluoromethyl-3-(o-tolyl)-6-amino-4(3H)-quinazolinone is obtained.
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2 g
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Synthesis routes and methods III

Procedure details

2.5 g of 2-fluoromethyl-3-(o-tolyl)-6-nitro-4(3H)-quinazolinone are suspended in 40 ml of methanol, and a solution of 6.0 g of stannous chloride in 6.0 ml of concentrated hydrochloric acid is added dropwise thereto at 5° to 10°C for 15 minutes. The mixture is stirred at the same temperature for 15 minutes and then at room temperature for 2.5 hours. After the reaction, the mixture becomes a clear solution. The solution thus obtained is decolorized with 0.25 g of activated carbon. 200 ml of water and 100 ml of chloroform are added to the solution. Then, the solution is neutralized with sodium bicarbonate, stirred and filtered to remove insoluble materials. The chloroform layer is separated, dried and then concentrated to dryness. The residue thus obtained is crystallized with 15 ml of isopropanol, and the crystalline precipitate is collected by filtration. 1.9 g of 2-fluoromethyl-3-(o-tolyl)-6-amino-4(3H)-quinazolinone are obtained.
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2.5 g
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stannous chloride
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6 g
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6 mL
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200 mL
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Synthesis routes and methods IV

Procedure details

A mixture of 2.0 g of 2-fluoromethyl-3-(o-tolyl)-6-nitro-4(3H)-quinazolinone, 0.2 g of 5 % palladium-carbon and 100 ml of 10 % hydrochloric acid is shaken at 40°C for 1.5 hours in hydrogen gas. The initial pressure of hydrogen gas is adjusted to 48 lb. After said reaction, the mixture is cooled and filtered to remove the catalyst. The filtrate is neutralized with sodium bicarbonate, and the precipitate is extracted with benzene. The benzene solution is dried and then evaporated to remove solvent. The residue thus obtained is recrystallized from isopropanol. 1.3 g of 2-fluoromethyl-3-(o-tolyl)-6-amino-4(3H)-quinazolinone are obtained.
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2 g
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Retrosynthesis Analysis

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Strategy Settings

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Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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